molecular formula C22H23ClFN5O3S B2945882 5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide CAS No. 1189724-47-7

5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide

Cat. No. B2945882
CAS RN: 1189724-47-7
M. Wt: 491.97
InChI Key: LSQKVEFUQSCNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been extensively studied for its various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide involves the inhibition of various enzymes. Carbonic anhydrase, for example, is an enzyme that is involved in the regulation of acid-base balance in the body. Inhibition of this enzyme by 5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide results in a decrease in acid production, which can be beneficial in the treatment of various disorders such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Additionally, this compound has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, cholinesterase, and xanthine oxidase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the mechanisms of enzyme inhibition and for developing new enzyme inhibitors. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and proper safety measures must be taken when working with this compound.

Future Directions

There are several future directions for the study of 5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide. One direction involves the development of new enzyme inhibitors based on the structure of this compound. Additionally, this compound could be further studied for its potential applications in the treatment of various inflammatory and pain-related disorders. Finally, the potential toxicity of this compound could be further explored to better understand its safety profile and potential therapeutic uses.
Conclusion:
In conclusion, 5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been extensively studied for its various biochemical and physiological effects and has been shown to exhibit potent inhibitory activity against various enzymes. While there are limitations to working with this compound, its potential applications in the development of new enzyme inhibitors and the treatment of various disorders make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of 5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide has been achieved using various methods. One of the most common methods involves the reaction between 5-bromoindoline-2,3-dione and 2,4-dimethoxybenzaldehyde in the presence of propionic anhydride and sulfuric acid. This reaction results in the formation of the intermediate compound, which is then reacted with sulfamic acid to yield the final product.

Scientific Research Applications

5-bromo-N-(2,4-dimethoxyphenyl)-1-propionylindoline-6-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, cholinesterase, and xanthine oxidase. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

properties

IUPAC Name

3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-(4-fluorophenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3S/c1-15-3-4-16(23)13-20(15)28-9-11-29(12-10-28)33(31,32)22-19(14-27(2)26-22)21(30)25-18-7-5-17(24)6-8-18/h3-8,13-14H,9-12H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQKVEFUQSCNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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